molecular formula C27H21N3O4S B2362007 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1207049-00-0

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No. B2362007
CAS RN: 1207049-00-0
M. Wt: 483.54
InChI Key: QEBQEYNZGLARLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C27H21N3O4S. It contains a thieno[3,2-d]pyrimidin-3(4H)-yl group, a methoxyphenyl group, and a phenoxyphenyl group .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Evaluation of Antimicrobial Activity : A new series of thienopyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. Compounds demonstrated significant antibacterial potency against several pathogens, including E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics (Kerru et al., 2019).

Anticancer Activity

  • Design and Synthesis for Anticancer Applications : Certain derivatives have been synthesized with a focus on anticancer activity, testing against 60 cancer cell lines, with one compound showing appreciable growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Radioimaging Applications

  • Radiosynthesis for PET Imaging : The synthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) has been reported, highlighting the potential of these compounds in neuroimaging and the study of inflammation (Dollé et al., 2008).

Antitumor Activity

  • Synthesis and Evaluation of Antitumor Activity : New thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and displayed potent anticancer activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activity

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Studies have explored the synthesis of compounds as potential dual inhibitors, demonstrating potent activity against key enzymes involved in nucleotide synthesis, which is critical for cancer treatment (Gangjee et al., 2008).

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-33-20-11-7-18(8-12-20)23-16-35-26-25(23)28-17-30(27(26)32)15-24(31)29-19-9-13-22(14-10-19)34-21-5-3-2-4-6-21/h2-14,16-17H,15H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBQEYNZGLARLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide

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